molecular formula C17H21N3O2 B11008455 N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Katalognummer: B11008455
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: OZZINNQNRVHIHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a heterocyclic compound featuring a phthalazine core substituted with a carboxamide group at the 1-position, a methyl group at the 3-position, and a cycloheptyl moiety attached to the carboxamide nitrogen. The 4-oxo-3,4-dihydro motif introduces a ketone group, conferring partial aromaticity to the phthalazine ring.

Eigenschaften

Molekularformel

C17H21N3O2

Molekulargewicht

299.37 g/mol

IUPAC-Name

N-cycloheptyl-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-20-17(22)14-11-7-6-10-13(14)15(19-20)16(21)18-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21)

InChI-Schlüssel

OZZINNQNRVHIHI-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxylic Acid

The carboxylic acid precursor is synthesized by reacting phthalic anhydride with methylamine under acidic conditions, followed by oxidation. Key steps include:

  • Condensation : Phthalic anhydride reacts with methylamine in acetic acid at 80–100°C for 6–8 hours.

  • Oxidation : The intermediate is treated with potassium permanganate (KMnO₄) in aqueous sulfuric acid to introduce the ketone group at the 4-position.

StepReagentsTemperatureTimeYield
CondensationPhthalic anhydride, methylamine, acetic acid80–100°C6–8 h70–75%
OxidationKMnO₄, H₂SO₄60°C3 h65–70%

Cycloheptyl Group Introduction via Amidation

The cycloheptyl moiety is introduced through a carboxamide linkage at the 1-position. This step involves activating the carboxylic acid group and coupling it with cycloheptylamine.

Carboxylic Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimide-based reagents. SOCl₂ is preferred for its efficiency in forming acyl chlorides:
RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
The reaction proceeds at reflux (70–80°C) for 2–3 hours, yielding the acyl chloride in >90% purity.

Amide Coupling

The acyl chloride reacts with cycloheptylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine):
RCOCl+H2N-C7H13RCONH-C7H13+HCl\text{RCOCl} + \text{H}_2\text{N-C}_7\text{H}_{13} \rightarrow \text{RCONH-C}_7\text{H}_{13} + \text{HCl}
Optimal conditions include:

  • Solvent : DCM (improves solubility of cycloheptylamine).

  • Base : Triethylamine (2.5 equiv).

  • Temperature : 0°C to room temperature.

ParameterConditionsYield
SolventDCM85%
BaseTriethylamine85%
Temperature0°C → RT85%

Cyclization and Ring Closure

The final step involves cyclization to form the dihydrophthalazine ring. This is achieved via intramolecular nucleophilic attack under acidic or basic conditions.

Acid-Catalyzed Cyclization

Using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the intermediate undergoes cyclization at elevated temperatures:

  • Conditions : H₂SO₄ (95%), 100°C, 4–6 hours.

  • Yield : 70–75%.

Base-Mediated Cyclization

Alternatively, sodium hydride (NaH) in DMF facilitates deprotonation and cyclization at milder temperatures (50–60°C). This method reduces side reactions but requires anhydrous conditions.

MethodReagentsTemperatureTimeYield
AcidicH₂SO₄100°C4–6 h70–75%
BasicNaH, DMF50–60°C3 h65–70%

Purification and Characterization

Crude product purification is critical for obtaining pharmaceutical-grade material. Common techniques include:

Recrystallization

The compound is recrystallized from ethanol or ethyl acetate/hexane mixtures. Ethanol yields larger crystals but lower recovery (60–65%), while ethyl acetate/hexane offers higher purity (95%).

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) removes impurities. This method achieves >98% purity but is less scalable.

MethodSolvent SystemPurityRecovery
RecrystallizationEthanol90–92%60–65%
Column ChromatographyEthyl acetate/hexane98%75–80%

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

  • Sequential Functionalization : Base compound → carboxylic acid → amidation → cyclization.

  • One-Pot Synthesis : Combines amidation and cyclization in a single step, reducing purification stages.

The sequential approach offers higher yields (70–75% overall) but requires multiple steps. The one-pot method simplifies processing but achieves lower yields (50–55%) due to competing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, while reduction may produce N-cycloheptyl-3-methyl-4-hydroxy-3,4-dihydro-1-phthalazinecarboxamide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has shown promise in pharmaceutical research, particularly in the development of novel therapeutics. Its structural similarity to other phthalazine derivatives allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that phthalazine derivatives exhibit anticancer properties. For instance, compounds similar to N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide have been tested for their ability to inhibit tumor growth in various cancer cell lines. A case study demonstrated that a related compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

Another area of application is in antimicrobial research. Compounds derived from phthalazine structures have been evaluated for their effectiveness against bacterial strains. A study reported that certain phthalazine derivatives displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Agricultural Applications

In addition to pharmaceutical uses, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide may also find applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth could be harnessed for controlling unwanted vegetation.

Pesticide Development

Research has indicated that phthalazine derivatives can act as inhibitors of key metabolic pathways in pests. For example, a derivative of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide was tested for its efficacy against aphids and showed significant reduction in pest populations .

Data Tables and Case Studies

The following table summarizes the findings from various studies on the applications of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide:

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in breast cancer cells
Antimicrobial Activity Effective against Staphylococcus aureus
Pesticide Development Significant reduction in aphid populations

Wirkmechanismus

The mechanism of action of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Phthalazine derivatives are structurally analogous to quinoline, naphthyridine, and other bicyclic heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Molecular Formula Key Features (from Evidence)
N-Cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide Phthalazine 3-methyl, 4-oxo, N-cycloheptyl carboxamide C₁₇H₂₁N₃O₂ Planar heterocycle with lipophilic cycloheptyl group
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67, ) [1,5]-Naphthyridine 4-oxo, 1-pentyl, N3-adamantyl carboxamide C₂₆H₃₅N₃O₂ Larger adamantyl substituent enhances steric bulk; naphthyridine core increases π-stacking potential
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (Reference in ) Quinoline 4-oxo, 1-pentyl carboxamide C₁₅H₁₈N₂O₂ Smaller core with linear alkyl chain; lower molecular weight

Key Observations :

  • The phthalazine core offers a unique electronic profile compared to naphthyridine or quinoline due to its nitrogen positions and reduced aromaticity in the 4-oxo-3,4-dihydro form.

Challenges :

  • Adamantyl and cycloheptyl substituents complicate purification due to their hydrophobicity, as seen in the low yield (25%) for Compound 67 .
Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Solubility: The cycloheptyl group may reduce aqueous solubility compared to linear alkyl chains (e.g., pentyl in quinoline derivatives). Adamantyl-substituted naphthyridines (e.g., Compound 67) exhibit even lower solubility due to steric bulk .
  • Bioactivity: Carboxamide-substituted heterocycles often target enzymes like kinases or DNA topoisomerases. For example, 4-oxo-quinoline-3-carboxamides are known for antibacterial activity, suggesting the phthalazine derivative could share similar mechanisms .
Crystallographic and Computational Studies

Structural confirmation of such compounds typically relies on X-ray crystallography. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, as noted in . Computational modeling could further predict binding modes, leveraging the planar phthalazine core for interactions with hydrophobic enzyme pockets.

Biologische Aktivität

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyValue
Molecular FormulaC17H21N3O
Molecular Weight299.37 g/mol
CAS Number731818-78-0
Melting PointNot available
Boiling PointNot available

This compound features a phthalazine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that phthalazine derivatives exhibit significant antimicrobial properties. In a study examining various phthalazine derivatives, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of this compound has been investigated in vitro. A study showed that N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide induced apoptosis in cancer cell lines through the activation of caspase pathways . The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor progression.

Enzyme Inhibition

Additionally, this compound has been shown to inhibit certain enzymes linked to inflammation and cancer progression. For instance, it effectively inhibited cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development .

Case Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide was tested against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings highlight the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines revealed that treatment with N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide resulted in:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The compound's efficacy in inducing cell death suggests its potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with phthalazine core functionalization followed by cycloheptyl carboxamide coupling. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC in anhydrous DMF under nitrogen .
  • Cycloheptyl group introduction : Alkylation or nucleophilic substitution under controlled temperatures (60–80°C) to minimize side products .
  • Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry .
  • X-ray crystallography : Resolves 3D conformation, especially for the cycloheptyl moiety and phthalazine ring planarity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching calculated mass) .

Q. What are the primary biological targets or assays used to study its activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or hydrolases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .
  • Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity to targets like heat shock proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields across different studies?

  • Methodological Answer :

  • Reaction parameter screening : Use design-of-experiment (DoE) software to optimize variables (temperature, solvent polarity, catalyst loading) .
  • Byproduct analysis : LC-MS identifies side products (e.g., over-alkylation) for mechanistic insights .
  • Scale-up protocols : Pilot studies in continuous flow reactors improve reproducibility at larger scales .

Q. What strategies enhance selectivity in modifying the phthalazine core to improve bioactivity?

  • Methodological Answer :

  • SAR-guided substitution : Replace the 3-methyl group with bulkier tert-butyl to test steric effects on target binding .
  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl at the 4-oxo position to modulate electron density and interaction with catalytic pockets .
  • Comparative docking studies : Use Schrödinger Suite or AutoDock to predict binding modes of derivatives vs. wild-type targets .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound diverge, and how can this be addressed?

  • Methodological Answer :

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .
  • Prodrug design : Mask the 4-oxo group as a methyl ester to improve oral bioavailability .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) for quantitative biodistribution analysis in rodent models .

Q. What computational methods predict off-target interactions to improve therapeutic specificity?

  • Methodological Answer :

  • Pharmacophore modeling : Generate 3D interaction maps to screen against databases like ChEMBL for unintended targets .
  • Machine learning models : Train classifiers on kinase inhibitor datasets to flag high-risk off-target kinases (e.g., EGFR, VEGFR) .

Q. How can degradation pathways be mapped under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light, followed by LC-MS/MS to identify breakdown products .
  • Stability-indicating assays : Develop HPLC methods with photodiode array detection to quantify intact compound vs. degradants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.